molecular formula C5H3F7O2 B1199088 Methyl heptafluorobutyrate CAS No. 356-24-1

Methyl heptafluorobutyrate

Cat. No. B1199088
Key on ui cas rn: 356-24-1
M. Wt: 228.06 g/mol
InChI Key: MRPUVAKBXDBGJQ-UHFFFAOYSA-N
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Patent
US04049668

Procedure details

Perfluorobutyric acid (55 g, 0.26 m) in 25 ml of methanol containing 0.1 g of methane sulfonic acid was refluxed for 16 hours. The product was washed with a sodium carbonate solution and dried over magnesium carbonate. IR analysis showed the following major absorption bands: 2970, 1785, 1310, 1225, 1145, 1085 cm-1.
Quantity
55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:13])([C:6]([F:12])([F:11])[C:7]([F:10])([F:9])[F:8])[C:3]([OH:5])=[O:4].[CH3:14]S(O)(=O)=O>CO>[F:1][C:2]([F:13])([C:6]([F:11])([F:12])[C:7]([F:8])([F:9])[F:10])[C:3]([O:5][CH3:14])=[O:4]

Inputs

Step One
Name
Quantity
55 g
Type
reactant
Smiles
FC(C(=O)O)(C(C(F)(F)F)(F)F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The product was washed with a sodium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium carbonate
CUSTOM
Type
CUSTOM
Details
the following major absorption bands

Outcomes

Product
Name
Type
Smiles
FC(C(=O)OC)(C(C(F)(F)F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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